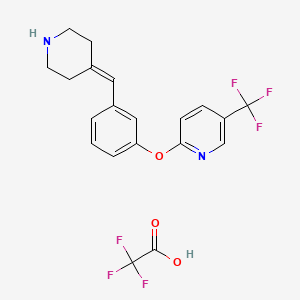

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is a complex organic compound that features a piperidine ring, a phenoxy group, and a pyridine ring with trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the piperidine derivative and the phenoxy-pyridine derivative. These intermediates are then coupled under specific reaction conditions, such as the presence of a base or a catalyst, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine

- 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine hydrochloride

Uniqueness

Compared to similar compounds, 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate may exhibit unique properties due to the presence of the trifluoroacetate group. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from its analogs.

Biological Activity

The compound 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is a complex molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Piperidinyl Group : Known for its role in various pharmacological activities.

- Trifluoromethyl Group : Contributes to lipophilicity and metabolic stability.

- Pyridine Core : Often associated with biological activity, particularly in the modulation of neurotransmitter systems.

The compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH) , an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids like anandamide, which can lead to various therapeutic effects including analgesia and anti-inflammatory responses .

Therapeutic Applications

Research indicates that this compound may be effective in treating a range of conditions:

- Pain Management : Due to its action on endocannabinoid levels, it shows promise in alleviating chronic pain.

- Neurological Disorders : Potential applications in treating anxiety, depression, and other cognitive disorders have been noted.

- Urological Conditions : The compound may help manage symptoms associated with overactive bladder and urinary incontinence .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within its class. Notably:

- A study demonstrated that derivatives with a piperidinyl moiety exhibited significant anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells .

- Another research highlighted the potential of pyridine derivatives as selective inhibitors for various targets including acetylcholinesterase, which is crucial for neurodegenerative disease management .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization should focus on reaction parameters such as solvent selection (e.g., dichlorethane vs. THF), temperature control, and catalyst efficiency. For example, highlights the use of sodium hydroxide in dichloromethane for similar piperidine derivatives, suggesting alkaline conditions may stabilize intermediates. Employ Design of Experiments (DoE) frameworks, as noted in , to systematically vary factors like stoichiometry, time, and pH, then analyze results via HPLC or NMR to identify optimal conditions. Computational reaction path searches ( ) can pre-screen conditions, reducing trial-and-error experimentation.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Combine multiple analytical techniques:

- HPLC-MS : Quantify purity and detect impurities.

- NMR (1H/13C/19F) : Confirm proton environments, especially around the trifluoromethyl and piperidine groups.

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., piperidin-4-ylidenemethyl configuration) if crystals are obtainable.

- Elemental analysis : Verify empirical formula consistency. Cross-reference with synthetic intermediates (e.g., ’s 99% purity protocols for related compounds).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer: Follow hazard codes (e.g., H315-H319 for skin/eye irritation) and storage guidelines (P402: dry, cool environments) outlined in and . Use fume hoods for reactions involving volatile trifluoroacetate byproducts. Implement emergency response measures (P301+P310: immediate medical attention if ingested) and conduct risk assessments for pyridine derivatives, which may release toxic fumes under heat ( ).

Q. How does the trifluoromethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer: The trifluoromethyl group enhances hydrophobicity, requiring solvents like DMSO or acetonitrile for dissolution. Stability studies (e.g., via TGA/DSC in ) should assess thermal degradation. For aqueous compatibility, use buffered solutions (pH 6–8) to avoid hydrolysis of the trifluoroacetate counterion.

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and intermediate stability for this compound’s synthesis?

- Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as described in . Tools like Gaussian or ORCA can simulate energy barriers for key steps (e.g., piperidine ring formation). Pair this with machine learning to analyze experimental data ( ’s feedback loop), identifying outliers and refining reaction parameters.

Q. How can researchers resolve contradictions in kinetic data during reaction mechanism studies?

- Methodological Answer: Use statistical tools (e.g., multivariate analysis in ) to isolate variables causing discrepancies. For example, if rate constants vary between batches, conduct Arrhenius plots to detect temperature-dependent anomalies. Validate hypotheses via isotopic labeling (e.g., 2H/13C tracing) or in-situ FTIR to monitor real-time intermediates.

Q. What reactor design principles apply to scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer: Refer to CRDC subclass RDF2050112 ( ) for reactor fundamentals. Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., piperidine ring closure). Computational fluid dynamics (CFD) can model mixing efficiency, while PAT (Process Analytical Technology) tools like Raman spectroscopy ensure real-time quality control.

Q. How can in vitro pharmacological data be correlated with in vivo outcomes for this compound?

- Methodological Answer: Establish PK/PD models using parameters like logP (to predict blood-brain barrier penetration) and plasma protein binding (via equilibrium dialysis). For in vitro-in vivo correlation (IVIVC), use hepatocyte assays (CYP450 metabolism) and compare with rodent pharmacokinetics. Adjust dosing based on trifluoromethyl’s metabolic resistance ( ’s analogues highlight fluorine’s stability).

Properties

Molecular Formula |

C20H18F6N2O3 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-[3-(piperidin-4-ylidenemethyl)phenoxy]-5-(trifluoromethyl)pyridine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H17F3N2O.C2HF3O2/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13;3-2(4,5)1(6)7/h1-5,10-12,22H,6-9H2;(H,6,7) |

InChI Key |

FWMGLOAAIQCCSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.